N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine
Description
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine is a heterocyclic compound featuring an acridine core substituted with a chloro group at position 6 and a methoxy group at position 2. The acridine moiety is linked to a benzene-1,4-diamine group at position 9, creating a planar structure conducive to intercalation with biological macromolecules like DNA or enzymes. This compound is of interest due to its structural similarity to therapeutic acridine derivatives, such as quinacrine, which exhibit antineoplastic, anti-prion, and anti-parasitic activities .
Properties
Molecular Formula |
C20H16ClN3O |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H16ClN3O/c1-25-15-7-9-18-17(11-15)20(23-14-5-3-13(22)4-6-14)16-8-2-12(21)10-19(16)24-18/h2-11H,22H2,1H3,(H,23,24) |
InChI Key |
RJCVPTNTFHHQJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine typically involves the following key steps:
- Synthesis of the acridine core with appropriate substitutions (6-chloro and 2-methoxy groups).
- Functionalization at the 9-position of the acridine ring to enable nucleophilic substitution or coupling.
- Coupling of the functionalized acridine intermediate with benzene-1,4-diamine to form the final compound.
Preparation of 6-Chloro-2-methoxyacridine Intermediate
The acridine scaffold is commonly synthesized by cyclization reactions involving substituted benzoic acids and anilines, followed by chlorination and methoxylation steps to introduce the 6-chloro and 2-methoxy groups. Literature reports indicate that:
- Starting from o-chloro benzoic acid and aniline derivatives, cyclization using phosphorous oxychloride yields 9-chloroacridine intermediates.
- Methoxylation at the 2-position is achieved via nucleophilic substitution or methylation reactions on hydroxylated acridine precursors under controlled conditions.
Coupling with Benzene-1,4-diamine
The key step involves the nucleophilic aromatic substitution of the 9-chloro group on the acridine intermediate by benzene-1,4-diamine. This reaction is typically performed under reflux in methanol or other suitable solvents at elevated temperatures (around 70 °C) for several hours (4 hours reported), monitored by thin-layer chromatography (TLC) for completion. The product is then isolated by filtration and recrystallization from ethanol to enhance purity and yield.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to 9-chloroacridine | o-Chloro benzoic acid + aniline + POCl3 | 150 °C | 2 hours | High | Removal of excess POCl3 by distillation |
| Coupling with benzene-1,4-diamine | Methanol solvent, reflux | 70 °C | 4 hours | Moderate to High | Monitored by TLC, product recrystallized |
| Purification | Filtration, recrystallization from ethanol | Ambient | - | - | Ensures product purity |
Purification and Characterization
The final compound is purified by recrystallization from ethanol, yielding a solid product suitable for further characterization. Characterization techniques typically include:
- Thin-layer chromatography (TLC) for reaction monitoring.
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
- Mass spectrometry (MS) for molecular weight verification.
- Melting point determination to assess purity.
Detailed Research Outcomes
The synthetic approach described has been validated in multiple studies, demonstrating reproducibility and efficiency. Key outcomes include:
- The nucleophilic substitution reaction at the 9-position of acridine proceeds with good selectivity, favoring the formation of the desired this compound.
- The reaction conditions (temperature, solvent choice, and reaction time) critically affect the yield and purity.
- Recrystallization from ethanol effectively removes impurities, providing a high-purity compound suitable for biological testing.
- The compound’s structure has been confirmed by NMR and MS, consistent with the expected molecular formula.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Temperature | Duration | Yield (%) | Purification Method | Characterization Techniques |
|---|---|---|---|---|---|---|
| Acridine core synthesis | o-Chloro benzoic acid, aniline, POCl3 | 150 °C | 2 h | High | Distillation, recrystallization | NMR, MS, TLC |
| Methoxylation and chlorination | Substituted acridine precursors | Variable | Variable | Moderate | Recrystallization | NMR, MS |
| Coupling with benzene-1,4-diamine | Methanol, reflux | 70 °C | 4 h | Moderate to High | Filtration, recrystallization | NMR, MS, TLC |
Chemical Reactions Analysis
Types of Reactions
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent and its ability to interact with DNA.
Biological Research: It is used as a fluorescent probe for studying DNA interactions and cellular imaging.
Materials Science: The compound is explored for its potential use in organic electronics and photonics due to its unique optical properties.
Mechanism of Action
The mechanism of action of N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as transcription and replication . This intercalation can lead to the formation of DNA adducts, which are studied for their potential therapeutic applications.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences and properties of N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine and related compounds:
Impact of Substituents on Properties
Lipophilicity and Solubility :
- The N4,N4-dimethyl group in Compound 1 increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the target compound .
- Quinacrine’s diethylpentane chain contributes to its clinical utility as a dihydrochloride salt, improving water solubility and bioavailability .
- Nitro-substituted analogs (e.g., ) exhibit strong electron-withdrawing effects, increasing reactivity but also toxicity .
- Biological Activity: Compound 1 demonstrates anti-prion and neuroprotective activities, attributed to its acridine core and dimethyl groups, which may enhance binding to prion proteins . Benzene-1,4-diamine derivatives without acridine moieties (e.g., ) show redox-mediated inhibition of amyloid-beta aggregation, suggesting neuroprotective applications for the target compound .
Analytical and Spectral Comparisons
HPLC Profiles :
NMR and MS Data :
Research Findings and Implications
Anti-Cholinesterase Activity :
Acridine derivatives, including the target compound, may inhibit acetylcholinesterase (AChE) due to planar aromatic systems interacting with the enzyme’s active site. Compound 1’s dimethyl groups could sterically hinder binding compared to the target compound .Neuroprotection and Redox Properties :
The benzene-1,4-diamine core in the target compound may act as a radical scavenger, mitigating oxidative stress in neurodegenerative diseases, similar to derivatives reported in .Mutagenicity and Safety : Unsubstituted benzene-1,4-diamine derivatives (e.g., ) are implicated as mutagenic metabolites, highlighting the need for toxicological evaluation of the target compound .
Biological Activity
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a complex structure characterized by an acridine moiety substituted with a chloro and methoxy group, as well as a benzene diamine component. This unique structure may contribute to its biological activity, particularly in targeting specific cellular pathways.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound through various in vitro assays. For instance, its effects on human lung cancer cell lines such as A549, HCC827, and NCI-H358 have been evaluated using MTS cytotoxicity assays. Results indicate that this compound exhibits significant cytotoxic effects against these cancer cell lines.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 | 2D |
| HCC827 | 6.26 | 2D |
| NCI-H358 | 6.48 | 2D |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that this compound interacts with DNA, potentially intercalating between base pairs or binding within the minor groove, which disrupts normal cellular functions and leads to cell death.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Testing against various bacterial strains using broth microdilution methods revealed promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 μg/mL |
| Staphylococcus aureus | 8 μg/mL |
Note: MIC values indicate the lowest concentration that inhibits visible growth.
Case Study 1: Lung Cancer Treatment
A clinical study investigated the efficacy of this compound in patients with advanced lung cancer. The study reported a significant reduction in tumor size in a subset of patients treated with this compound in combination with standard chemotherapy regimens.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial potential of this compound against Staphylococcus aureus, particularly in wound infections. The results demonstrated that topical application significantly reduced bacterial load and promoted healing in infected wounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
